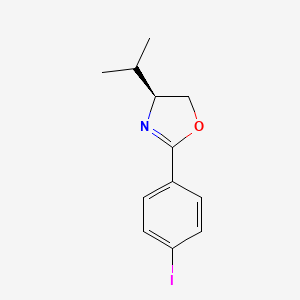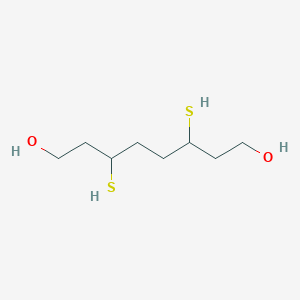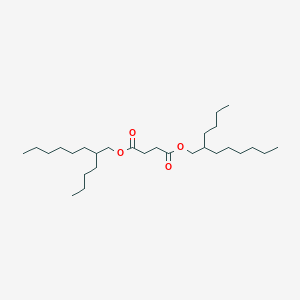![molecular formula C9H14N2O2S B14231552 Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate CAS No. 596130-69-7](/img/structure/B14231552.png)
Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-1,3-thiazole-4-carboxylate with (1S)-1-aminopropane in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate: This compound is unique due to its specific substitution pattern on the thiazole ring.
Other Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-methylthiazole share structural similarities but differ in their functional groups and biological activities.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities
Properties
CAS No. |
596130-69-7 |
|---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O2S/c1-3-6(10)8-11-7(5-14-8)9(12)13-4-2/h5-6H,3-4,10H2,1-2H3/t6-/m0/s1 |
InChI Key |
TWZQOPGDFMJVDS-LURJTMIESA-N |
Isomeric SMILES |
CC[C@@H](C1=NC(=CS1)C(=O)OCC)N |
Canonical SMILES |
CCC(C1=NC(=CS1)C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)

![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)
![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)

![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)

![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)


![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)

